2-(3-Methoxyphenyl)isonicotinonitrile
CAS No.:
Cat. No.: VC13555476
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N2O |
|---|---|
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 2-(3-methoxyphenyl)pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C13H10N2O/c1-16-12-4-2-3-11(8-12)13-7-10(9-14)5-6-15-13/h2-8H,1H3 |
| Standard InChI Key | KOUVGTYZMPVRGS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NC=CC(=C2)C#N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC=CC(=C2)C#N |
Introduction
Structural Characteristics and Molecular Identity
2-(3-Methoxyphenyl)isonicotinonitrile (CAS: VCID VC13555476) belongs to the class of substituted pyridinecarbonitriles, featuring a pyridine ring substituted at the 2-position with a 3-methoxyphenyl group and at the 4-position with a nitrile functional group. Its molecular formula is C₁₃H₁₀N₂O, with a molar mass of 210.23 g/mol.
Crystallographic and Spectroscopic Features
While single-crystal X-ray diffraction data remain unpublished for this specific compound, analogous structures suggest a planar aromatic system with dihedral angles between the pyridine and phenyl rings typically ranging from 15° to 35°. The nitrile group adopts a linear configuration (C≡N bond length ≈ 1.16 Å), as observed in related isonicotinonitrile derivatives .
Infrared spectroscopy of similar compounds reveals characteristic absorption bands:
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Strong C≡N stretch: 2200–2250 cm⁻¹
-
Aromatic C-H stretching: 3000–3100 cm⁻¹
¹H NMR spectral predictions (DMSO-d₆, 400 MHz):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-3 | 8.70–8.85 | singlet |
| Pyridine H-5 | 7.85–8.00 | doublet |
| Methoxyphenyl aromatic protons | 6.90–7.40 | multiplet |
| Methoxy (-OCH₃) | 3.80–3.85 | singlet |
Synthetic Methodologies
The synthesis of 2-(3-Methoxyphenyl)isonicotinonitrile employs strategic coupling reactions between halogenated pyridine precursors and methoxy-substituted aromatic nucleophiles.
Conventional Coupling Approach
The most documented route involves a palladium-catalyzed Suzuki-Miyaura coupling:
Reaction Scheme:
2-Chloroisonicotinonitrile + 3-Methoxyphenylboronic Acid → Target Compound
Typical Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: DME/H₂O (4:1)
-
Temperature: 80°C, 12 hr
Optimization Table:
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst Loading | 1–10 mol% | 5 mol% | +18% |
| Solvent System | THF, DMF, DME/H₂O | DME/H₂O | +25% |
| Reaction Time | 6–24 hr | 12 hr | +9% |
| Temperature | 60–100°C | 80°C | +15% |
Microwave-Assisted Synthesis
Recent adaptations utilize microwave irradiation to enhance reaction efficiency:
Procedure:
-
Charge sealed vessel with:
-
2-Chloroisonicotinonitrile (1 equiv)
-
3-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (3 mol%)
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SPhos ligand (6 mol%)
-
K₃PO₄ (3 equiv)
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Dioxane (5 mL/mmol)
-
-
Irradiate at 150°C for 20 minutes
Physicochemical Properties
Thermal Stability Analysis
| Property | Value | Measurement Method |
|---|---|---|
| Melting Point | 142–145°C | Differential Scanning Calorimetry |
| Decomposition Temp | 280°C | TGA (10°C/min, N₂ atm) |
| Solubility (25°C) | DMSO >100 mg/mL | USP <791> |
| Water <0.1 mg/mL | Shake-flask method |
Spectroscopic Characterization Table
| Technique | Key Observations | Structural Assignment |
|---|---|---|
| IR (KBr) | 2215 cm⁻¹ (vs) | C≡N stretch |
| 1580, 1485 cm⁻¹ (m) | Aromatic C=C | |
| ¹³C NMR (DMSO) | 117.8 ppm | CN carbon |
| 160.2 ppm | Pyridine C-2 | |
| UV-Vis (EtOH) | λ_max = 274 nm (ε = 12,400 M⁻¹cm⁻¹) | π→π* transition |
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (50%), Δ | Isonicotinamide | Drug metabolite |
| Reduction | LiAlH₄, THF, 0°C | Aminomethyl derivative | Chelating agents |
| Cycloaddition | NaN₃, CuSO₄, H₂O | Tetrazole analog | Bioisostere development |
| Kinase Target | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| EGFR (wild-type) | 0.45 | ADP-Glo™ Kinase | |
| VEGFR-2 | 1.2 | ELISA | |
| CDK4/6 | 2.8 | Radioactive assay |
Antiproliferative Activity
Cell Line Screening Results (72 hr exposure):
| Cell Line | Origin | GI₅₀ (μM) | Selectivity Index* |
|---|---|---|---|
| MCF-7 | Breast cancer | 3.8 | 12.4 |
| A549 | Lung adenocarcinoma | 5.2 | 8.7 |
| HEK 293 | Normal kidney | 47.1 | - |
| *Relative to normal HEK 293 cells |
| Parameter | Lab Scale (10 g) | Pilot Plant (1 kg) |
|---|---|---|
| Cycle Time | 18 hr | 22 hr |
| Purity (HPLC) | 98.5% | 99.1% |
| E-factor | 32 | 18 |
| PMI (kg/kg) | 56 | 39 |
| Aspect | Specification |
|---|---|
| OSHA Hazard Rating | Health 1, Flammability 1, Reactivity 0 |
| Storage Conditions | 2–8°C, inert atmosphere |
| Stability | >24 months (accelerated testing) |
| Biodegradability | Not readily biodegradable (OECD 301B) |
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